molecular formula C10H11NO3 B1450851 7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one CAS No. 712-26-5

7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Cat. No.: B1450851
CAS No.: 712-26-5
M. Wt: 193.2 g/mol
InChI Key: JYJKFOYXMJBNJG-UHFFFAOYSA-N
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Description

7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a chemical compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzene ring fused to an oxazepine ring, with a methoxy group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a 2-aminophenol derivative with a suitable carbonyl compound, followed by cyclization to form the benzoxazepine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or quinones.

    Reduction: Reduction of the oxazepine ring to form dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions at the benzene ring or the oxazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its therapeutic potential for treating various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include modulation of signal transduction pathways, inhibition of enzyme activity, or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-1,4-benzoxazepin-5(2H)-one: Lacks the dihydro component.

    3,4-Dihydro-1,4-benzoxazepin-5(2H)-one: Lacks the methoxy group.

    7-Methoxy-3,4-dihydro-1,4-benzodiazepin-5(2H)-one: Contains a diazepine ring instead of an oxazepine ring.

Uniqueness

7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is unique due to its specific substitution pattern and ring structure, which can impart distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

7-methoxy-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-7-2-3-9-8(6-7)10(12)11-4-5-14-9/h2-3,6H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJKFOYXMJBNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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